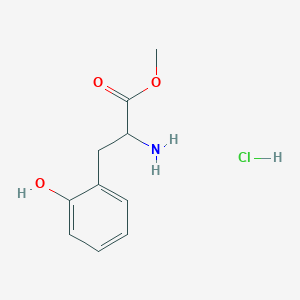

N-cyclopentyl-N’-(2,4-dichlorophényl)-N-méthylurée

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

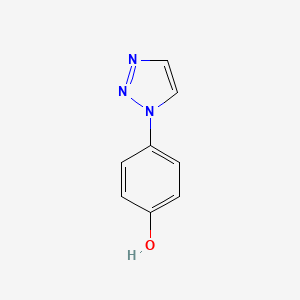

N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea is a chemical compound that belongs to the class of ureas, which are organic compounds featuring a carbonyl group (C=O) flanked by two amine residues. Ureas are known for their wide range of applications in pharmaceuticals, agriculture, and various industrial processes. Although the specific compound N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea is not directly discussed in the provided papers, related compounds with similar structural motifs are synthesized and characterized, providing insights into the chemistry of such urea derivatives.

Synthesis Analysis

The synthesis of urea derivatives typically involves the condensation of an amine with an isocyanate or a carbonyl compound. For example, the synthesis of N-(4-Chloro-3-tolyl)-N'-methylurea was achieved with a 60% conversion and 67% yield by condensing N-methylurea with 4-chloro-3-methylaniline, using 1,2,4-trichlorobenzene as a solvent . This process highlights the general approach that could be applied to synthesize N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea, by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of N-[Chloro(dimethyl)silyl]methyl-N,N'-diphenylurea was confirmed by 1H, 13C, 29Si NMR spectroscopy and X-ray diffraction, revealing an intramolecular coordination bond C=O→Si . Similarly, the structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was determined by single crystal X-ray diffraction . These techniques would be essential for analyzing the molecular structure of N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea.

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions, including cyclizations and interactions with amines. For example, N-(2,2-dichloro-1-cyanoethenyl)-N'-methyl(phenyl)ureas were shown to undergo intramolecular cyclization in the presence of triethylamine . These reactions can lead to the formation of heterocyclic compounds, which are of significant interest in medicinal chemistry. The reactivity of N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea would likely be influenced by the presence of the dichlorophenyl group and the cyclopentyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. The infrared spectra of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea showed significant stretching vibrations corresponding to various functional groups . The presence of halogen atoms, such as chlorine, can affect the compound's polarity, solubility, and reactivity. The NMR chemical shifts provide information about the electronic environment of the atoms within the molecule. These properties are crucial for understanding the behavior of N-cyclopentyl-N'-(2,4-dichlorophenyl)-N-methylurea in different environments and its potential applications.

Applications De Recherche Scientifique

- La N-cyclopentyl-N’-(2,4-dichlorophényl)-N-méthylurée a été étudiée pour son potentiel en tant qu’agent analgésique. Les chercheurs explorent ses interactions avec les récepteurs de la douleur, dans le but de développer de nouveaux médicaments analgésiques. La structure unique du composé peut moduler les voies de la douleur, ce qui en fait un candidat prometteur pour la gestion des douleurs chroniques .

Gestion de la douleur et analgésie

Propriétés

IUPAC Name |

1-cyclopentyl-3-(2,4-dichlorophenyl)-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O/c1-17(10-4-2-3-5-10)13(18)16-12-7-6-9(14)8-11(12)15/h6-8,10H,2-5H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXFJISESMYBQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)

![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)

![2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2531673.png)

![4-[(benzyloxy)methyl]-5-chloro-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2531676.png)